molecular formula C9H10BrFOZn B14872151 (3-Fluoro-5-i-propyloxyphenyl)Zinc bromide

(3-Fluoro-5-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14872151
M. Wt: 298.5 g/mol
InChI Key: PPNADNUXEZOYNS-UHFFFAOYSA-M
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Description

(3-fluoro-5-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the fluoro and iso-propyloxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-fluoro-5-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst such as a palladium or nickel complex. The general reaction scheme is as follows:

    Starting Material: 3-fluoro-5-iso-propyloxybromobenzene

    Reagent: Zinc powder

    Catalyst: Palladium or nickel complex

    Solvent: Tetrahydrofuran (THF)

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3-fluoro-5-iso-propyloxyphenyl)zinc bromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-5-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the aryl zinc bromide to the corresponding aryl hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-fluoro-5-iso-propyloxyphenol

    Reduction: 3-fluoro-5-iso-propyloxybenzene

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-fluoro-5-iso-propyloxyphenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-fluoro-5-iso-propyloxyphenyl)zinc bromide involves the formation of a reactive intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in the substrate. The presence of the fluoro and iso-propyloxy groups can influence the reactivity and selectivity of the compound by stabilizing or destabilizing the intermediate species.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoro-5-methoxyphenyl)zinc bromide
  • (3-fluoro-5-ethoxyphenyl)zinc bromide
  • (3-fluoro-5-tert-butoxyphenyl)zinc bromide

Uniqueness

(3-fluoro-5-iso-propyloxyphenyl)zinc bromide is unique due to the presence of the iso-propyloxy group, which can provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. This makes it particularly useful in specific synthetic applications where these effects are desired.

Properties

Molecular Formula

C9H10BrFOZn

Molecular Weight

298.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-4-8(10)6-9;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

PPNADNUXEZOYNS-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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